molecular formula C19H14F2N4O2 B2656708 5-[(3-fluoro-4-methoxyphenyl)methyl]-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one CAS No. 1326907-52-1

5-[(3-fluoro-4-methoxyphenyl)methyl]-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one

Cat. No. B2656708
CAS RN: 1326907-52-1
M. Wt: 368.344
InChI Key: ZCYWCKUITJPKHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(3-fluoro-4-methoxyphenyl)methyl]-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a useful research compound. Its molecular formula is C19H14F2N4O2 and its molecular weight is 368.344. The purity is usually 95%.
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Scientific Research Applications

Inhibitors of Phosphodiesterase Type 4 Another research direction for pyrazolo[1,5-d][1,2,4]triazin derivatives is their application as phosphodiesterase type 4 (PDE4) inhibitors. A study on pyrazolo[1,5-a]-1,3,5-triazines, which share a similar core structure, revealed them as potent PDE4 inhibitors with potential for treating inflammatory diseases due to their high isoenzyme selectivity and efficacy in inhibiting TNFα release from human mononuclear cells (Raboisson et al., 2003).

Anti-Influenza Virus Activity The pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives, related to the chemical structure , have been synthesized and tested for their antiviral activities. Notably, some derivatives exhibited significant anti-influenza A virus activities, suggesting the potential of the specified compound for antiviral drug development (Hebishy et al., 2020).

Herbicidal and Antifungal Applications Compounds with the pyrazolo[1,5-d][1,2,4]triazin backbone have also been explored for their herbicidal and antifungal activities. For example, novel protoporphyrinogen oxidase inhibitors with the triazinone core have shown promise as effective herbicides, indicating the potential agricultural applications of such compounds (Li et al., 2008).

Structural Studies Structural studies of compounds featuring the pyrazolo[1,5-c][1,2,4]triazin moiety, similar to the specified compound, have been conducted to understand their crystallography and photoreactivity. Such studies aid in the rational design of new compounds with tailored properties for specific applications (Ivanov et al., 2020).

properties

IUPAC Name

5-[(3-fluoro-4-methoxyphenyl)methyl]-2-(4-fluorophenyl)-1,2,3,3a-tetrahydropyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N4O2/c1-27-18-7-2-12(8-15(18)21)10-24-19(26)17-9-16(23-25(17)11-22-24)13-3-5-14(20)6-4-13/h2-8,11,16-17,23H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHGOSPZUHGSTMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2C(=O)C3CC(NN3C=N2)C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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